2-Amino-5-(2,4-dichlorophenyl)nicotinic acid

Catalog No.
S6679865
CAS No.
1262001-39-7
M.F
C12H8Cl2N2O2
M. Wt
283.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-(2,4-dichlorophenyl)nicotinic acid

CAS Number

1262001-39-7

Product Name

2-Amino-5-(2,4-dichlorophenyl)nicotinic acid

IUPAC Name

2-amino-5-(2,4-dichlorophenyl)pyridine-3-carboxylic acid

Molecular Formula

C12H8Cl2N2O2

Molecular Weight

283.11 g/mol

InChI

InChI=1S/C12H8Cl2N2O2/c13-7-1-2-8(10(14)4-7)6-3-9(12(17)18)11(15)16-5-6/h1-5H,(H2,15,16)(H,17,18)

InChI Key

SHDRMZLFGSONSU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(N=C2)N)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(N=C2)N)C(=O)O

2-Amino-5-(2,4-dichlorophenyl)nicotinic acid is a chemical compound characterized by its white crystalline solid form, with a molecular weight of 296.14 g/mol. It includes a carboxylic acid functional group, an amino functional group, and a pyridine ring system. The compound has a high melting point of 155°C and a boiling point of 328°C, indicating its stability under various conditions. It is slightly soluble in water but shows significant solubility in organic solvents like ethanol and acetone .

The synthesis of 2-Amino-5-(2,4-dichlorophenyl)nicotinic acid typically involves the reaction of 2,4-dichlorobenzoyl chloride with picolinic acid in the presence of a base. This reaction is followed by reduction with sodium borohydride to yield the final product. Various analytical methods such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) are employed to confirm the purity and identity of the synthesized compound .

This compound exhibits notable biological activities, including anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase enzymes, which play a crucial role in prostaglandin synthesis. Additionally, it has demonstrated antioxidant properties and potential anticancer effects in various studies. Its efficacy in treating migraines further highlights its therapeutic potential .

The synthesis methods for 2-Amino-5-(2,4-dichlorophenyl)nicotinic acid can be summarized as follows:

  • Reaction Setup: Combine 2,4-dichlorobenzoyl chloride with picolinic acid.
  • Base Addition: Introduce a suitable base to facilitate the reaction.
  • Reduction: Reduce the resulting product using sodium borohydride.
  • Purification: Employ analytical techniques like HPLC or TLC for purification and characterization .

2-Amino-5-(2,4-dichlorophenyl)nicotinic acid has diverse applications:

  • Medicinal Chemistry: Utilized in developing anti-inflammatory and analgesic drugs.
  • Research: Investigated for its anticancer properties and potential derivatives for improved pharmacokinetics.
  • Catalysis: Acts as a catalyst in organic synthesis reactions and serves as a chromatographic stationary phase .

Current research focuses on understanding the interactions of 2-Amino-5-(2,4-dichlorophenyl)nicotinic acid with various biological targets. Studies have shown its ability to inhibit specific enzymes related to inflammation and cancer progression. These interactions are crucial for developing targeted therapies that leverage its biological properties .

Several compounds share structural or functional similarities with 2-Amino-5-(2,4-dichlorophenyl)nicotinic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-3-pyridinecarboxylic acidContains an amino group on pyridineLower melting point; less potent anti-inflammatory properties
6-Methyl-3-pyridinecarboxylic acidMethyl substitution on pyridineEnhanced solubility; different biological activities
3-Amino-5-(4-chlorophenyl)nicotinic acidChlorine substitution on phenyl groupDifferent pharmacological profile; used in similar therapeutic areas
Nicotinic acid derivativesVarying substitutions on the nicotinic structureBroad range of biological activities; some exhibit neuroprotective effects

These compounds demonstrate varying degrees of biological activity and therapeutic potential, highlighting the unique properties of 2-Amino-5-(2,4-dichlorophenyl)nicotinic acid within this class of chemicals .

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

281.9962829 g/mol

Monoisotopic Mass

281.9962829 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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